Methyl Ester Exhibits Lower Lipophilicity (LogP 1.79) than Ethyl Analog (LogP 2.18), Influencing Solubility and Bioavailability Profiles
The methyl ester derivative (Methyl 2-amino-5-bromonicotinate) has a calculated LogP of 1.79 , which is 0.39 log units lower than the ethyl ester analog (Ethyl 2-amino-5-bromonicotinate, LogP 2.18) [1]. This difference corresponds to a predicted 2.5-fold higher aqueous solubility for the methyl ester, based on the general relationship between LogP and solubility for neutral organic compounds [2]. The lower LogP of the methyl ester may be advantageous in early-stage drug discovery for improving aqueous solubility and reducing non-specific protein binding, potentially leading to more favorable pharmacokinetic properties [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.79 (calculated) |
| Comparator Or Baseline | Ethyl 2-amino-5-bromonicotinate: 2.18 (calculated) |
| Quantified Difference | ΔLogP = -0.39; predicted ~2.5-fold higher aqueous solubility |
| Conditions | Calculated LogP values from vendor and database sources |
Why This Matters
This physicochemical differentiation directly impacts formulation strategies and compound handling, making the methyl ester a preferred choice when lower lipophilicity and higher aqueous solubility are required for downstream applications.
- [1] Chem960. Ethyl 2-amino-5-bromonicotinate. LogP Data. CAS 433226-06-3. View Source
- [2] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1-3), 3-26. View Source
